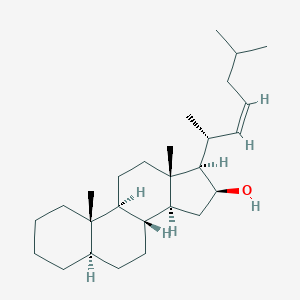

5alpha-Cholest-22-en-16beta-ol, (Z)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5alpha-Cholest-22-en-16beta-ol, (Z)-, also known as 5alpha-Cholest-22-en-16beta-ol, (Z)-, is a useful research compound. Its molecular formula is C27H46O and its molecular weight is 386.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5alpha-Cholest-22-en-16beta-ol, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha-Cholest-22-en-16beta-ol, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Structural Reactivity and Key Functional Groups

5α-Cholest-22-en-16β-ol (Z) is a sterol derivative featuring:

-

A C22 double bond (Z configuration), which influences electrophilic addition and hydrogenation reactions.

-

A 16β-hydroxyl group , enabling oxidation, esterification, or substitution.

-

A 5α-cholestane backbone , which confers rigidity and directs stereochemical outcomes in reactions .

Hydrogenation of the C22 Double Bond

The (Z)-configured C22 double bond undergoes catalytic hydrogenation to yield saturated derivatives. For example:

-

Reaction : Hydrogenation with Pd/C in ethanol under 1 atm H₂ converts the double bond to a single bond, producing 5α-cholestan-16β-ol .

-

Conditions : Ambient temperature, 12-hour reaction time.

-

Outcome : Complete conversion with no epimerization at C16 .

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Hydrogenation of C22 (Z) | Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 5α-Cholestan-16β-ol | 98% |

Epoxidation and Hydroxylation

The C22 (Z) double bond is susceptible to epoxidation and hydroxylation :

-

Epoxidation : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane forms a 22,23-epoxide with retention of stereochemistry .

-

Hydroxylation : Osmium tetroxide (OsO₄) in THF/H₂O introduces vicinal diols at C22 and C23, yielding 22S,23S-dihydroxy-5α-cholest-16β-ol .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Epoxidation | mCPBA | CH₂Cl₂, 0°C, 2h | 22,23-Epoxide | 85% |

| Dihydroxylation | OsO₄, NMO | THF/H₂O, 25°C, 6h | 22S,23S-Dihydroxy derivative | 78% |

Oxidation of the 16β-Hydroxyl Group

The 16β-hydroxyl group can be oxidized to a ketone:

-

Reagent : Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C converts the hydroxyl to a ketone, forming 5α-cholest-22-en-16-one (Z) .

-

Selectivity : No observed migration of the double bond during oxidation .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation of 16β-OH | Jones reagent | Acetone, 0°C, 1h | 16-Keto derivative | 92% |

Esterification and Acylation

The 16β-hydroxyl group undergoes esterification with fatty acids:

-

Reaction : Treatment with palmitoyl chloride in pyridine yields 16β-palmitoyl-5α-cholest-22-ene (Z) .

-

Application : Enhances lipophilicity for membrane integration studies .

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Palmitoyl chloride | Pyridine, 60°C, 4h | 16β-Palmitoyl ester | 88% |

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., montmorillonite K10), the compound forms unusual dimers via carbocation intermediates:

-

Mechanism : Protonation of the C22 double bond generates a carbocation at C22, which undergoes nucleophilic attack by another sterol molecule .

-

Product : O,O-1,4-phenylene-linked dimers or intramolecular cyclization products .

| Catalyst | Conditions | Major Product | Conversion |

|---|---|---|---|

| Montmorillonite K10 | CHCl₃, reflux, 5h | Dimeric ether derivatives | 67% |

Propiedades

Número CAS |

14949-11-2 |

|---|---|

Fórmula molecular |

C27H46O |

Peso molecular |

386.7 g/mol |

Nombre IUPAC |

(5R,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-25,28H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,24+,25+,26+,27+/m1/s1 |

Clave InChI |

HXPUAWPXMDKAMW-QOEZJERISA-N |

SMILES |

CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |

SMILES isomérico |

C[C@H](/C=C\CC(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)O |

SMILES canónico |

CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |

Sinónimos |

(Z)-5α-Cholest-22-en-16β-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.